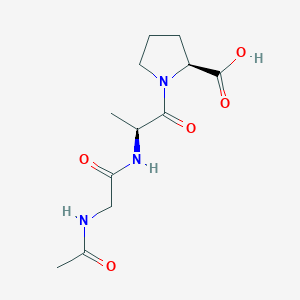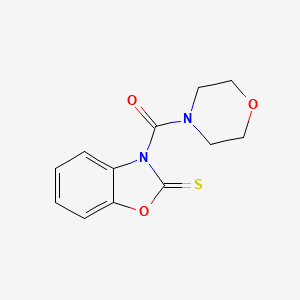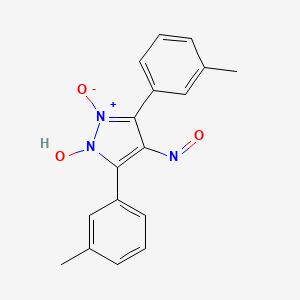
N-Acetylglycyl-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycyl-L-alanyl-L-proline is a synthetic peptide compound with the molecular formula C12H19N3O5. It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE). This compound is used in various scientific research applications, particularly in the study of enzyme-substrate interactions and the differentiation of specific aminoacylases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used to study enzyme-substrate interactions and the specificity of aminoacylases.
Biology: Employed in the investigation of protein folding and structure.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
N-Acetylglycyl-L-alanyl-L-proline exerts its effects by interacting with the active site of angiotensin-converting enzyme (ACE). The compound mimics the COOH-terminal dipeptide portion of preferred ACE substrates, allowing it to bind to the enzyme and inhibit its activity. This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred ACE substrates.
N-Acetyl-L-alanine: Another analog used in studies of enzyme-substrate interactions.
N-Acetyl-L-leucine: Utilized in the investigation of aminoacylase specificity.
Uniqueness
N-Acetylglycyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to effectively mimic the COOH-terminal dipeptide portion of ACE substrates. This makes it particularly useful in studies of ACE inhibition and the development of ACE inhibitors.
Eigenschaften
CAS-Nummer |
61430-06-6 |
|---|---|
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1 |
InChI-Schlüssel |
SIIXYIRNFNHQAG-CBAPKCEASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)



![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
